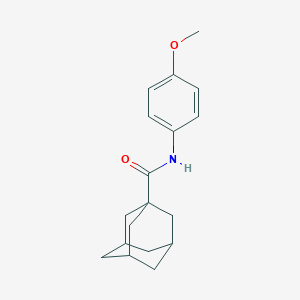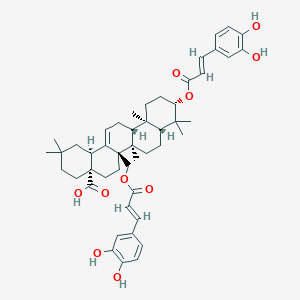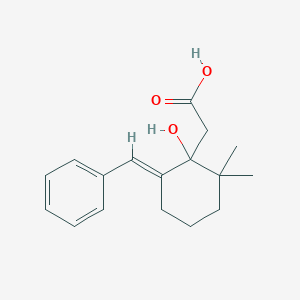
3-isopropoxy-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-(3-pyridinylmethyl)benzamide, also known as IPMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMB belongs to the class of benzamides and is known to possess several biochemical and physiological effects.
Applications De Recherche Scientifique
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been used as a lead compound for the development of novel drugs targeting various diseases.
Mécanisme D'action
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects:
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exhibits several biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant effects. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of several diseases, including neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dosage and administration of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in lab experiments.
Orientations Futures
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several potential future directions for research, including the development of novel drugs targeting various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide and to optimize its pharmacological properties. Additionally, the use of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 3-pyridinemethanol, followed by reduction and acylation to obtain the final product. The purity and yield of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.
Propriétés
Nom du produit |
3-isopropoxy-N-(3-pyridinylmethyl)benzamide |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3-propan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-7-3-6-14(9-15)16(19)18-11-13-5-4-8-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
NCRWCZADRTXAPI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)

![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)
![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
